1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone
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Description
1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
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Scientific Research Applications
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, specifically 1,3,4-oxadiazole, have garnered attention due to their presence in numerous synthetic molecules with notable biological significance. The unique structural features of the 1,3,4-oxadiazole ring, including pyridine-type nitrogen atoms, facilitate effective binding with various enzymes and receptors through multiple weak interactions, leading to a spectrum of biological activities. The therapeutic potency of 1,3,4-oxadiazole-based derivatives has been recognized in the treatment of a myriad of ailments, contributing significantly to their development value in medicinal chemistry. These compounds have been extensively studied for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).
Synthetic Strategies for Psychologically Useful Oxadiazole Derivatives
In the realm of mental health, oxadiazole derivatives have shown promise in treating various psychological disorders such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The challenge to develop new molecules with superior efficacy and minimal side effects in the mental health domain has led to a focus on the synthesis of oxadiazole and its derivatives. Recent synthetic strategies have been explored to prepare oxadiazole derivatives, which have shown effectiveness in psychological disorders. This area of research is critical for generating new insights and potential treatments for mental health challenges (Saxena et al., 2022).
Importance in Drug Development
The 1,3,4-oxadiazole nucleus stands out in the field of new drug development due to its varied pharmacological properties. These compounds have been identified as key players in the development of new medicinal agents for the treatment of numerous diseases. The significance of 1,3,4-oxadiazole in biologically active molecules underlines its importance as a structural subunit in drug aspirants, leading to more effective and less toxic medicinal agents. The 1,3,4-oxadiazole core is a promising candidate for rational drug development strategies (Rana et al., 2020).
Properties
IUPAC Name |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-6-8-17(9-7-16)26-13-19(25)24-11-15(12-24)20-22-18(23-27-20)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRHOOKXJGVPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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